Cilnidipine

Hypertension Diabetic Nephropathy Renoprotection

Cilnidipine (CAS: 132203-70-4, related CAS: 118934-76-2) is a fourth-generation 1,4-dihydropyridine calcium channel blocker (CCB) characterized by dual blockade of both L-type and N-type voltage-dependent calcium channels. Unlike conventional L-type-only CCBs (e.g., amlodipine, nifedipine), cilnidipine's additional N-type channel inhibition at sympathetic nerve terminals suppresses norepinephrine release, thereby attenuating reflex sympathetic activation and providing distinct organ-protective pharmacological properties.

Molecular Formula C27H28N2O7
Molecular Weight 492.5 g/mol
CAS No. 118934-76-2
Cat. No. B7796634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilnidipine
CAS118934-76-2
Molecular FormulaC27H28N2O7
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
InChIInChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+
InChIKeyKJEBULYHNRNJTE-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Structure & Identifiers


Interactive Chemical Structure Model





Cilnidipine CAS 118934-76-2: Fourth-Generation L/N-Type Dual Calcium Channel Blocker for Hypertension and Organ Protection Research


Cilnidipine (CAS: 132203-70-4, related CAS: 118934-76-2) is a fourth-generation 1,4-dihydropyridine calcium channel blocker (CCB) characterized by dual blockade of both L-type and N-type voltage-dependent calcium channels [1]. Unlike conventional L-type-only CCBs (e.g., amlodipine, nifedipine), cilnidipine's additional N-type channel inhibition at sympathetic nerve terminals suppresses norepinephrine release, thereby attenuating reflex sympathetic activation and providing distinct organ-protective pharmacological properties [2]. The compound is officially monographed in the Chinese Pharmacopoeia 2020 Edition (ChP 2020) with a purity specification of ≥99.0% C₂₇H₂₈N₂O₇ on a dried basis, establishing a verifiable quality benchmark for procurement decisions [3].

Why L-Type-Only Calcium Channel Blockers Cannot Substitute for Cilnidipine in Procurement: The N-Type Channel Differentiation


In-class substitution of cilnidipine with conventional L-type-only dihydropyridine CCBs (e.g., amlodipine, nifedipine, azelnidipine) is pharmacologically and clinically unsupported due to fundamental mechanistic divergence [1]. While L-type-only CCBs provide vasodilation via vascular smooth muscle L-type channel blockade, they induce baroreceptor-mediated reflex sympathetic activation and renin-angiotensin system (RAS) stimulation, which counteracts organ-protective benefits and contributes to adverse effects including pedal edema [2]. Cilnidipine's dual L/N-type blockade directly inhibits sympathetic neurotransmitter release at presynaptic nerve terminals, a property absent in L-type-only agents. Quantitative evidence demonstrates that this mechanistic differentiation translates into measurable clinical outcome differences—including reduced proteinuria, lower pedal edema incidence, and attenuated cardiac sympathetic activity—that cannot be replicated by generic L-type CCB substitution, making compound-specific procurement essential for applications targeting end-organ protection in hypertensive patients with comorbidities [1].

Cilnidipine Quantitative Evidence Guide: Comparator Data vs. Amlodipine, Azelnidipine, Nifedipine, and Nicardipine


Superior Reduction in Proteinuria in Hypertensive Patients with Diabetes: Cilnidipine vs. Amlodipine Head-to-Head RCT

In a randomized controlled trial (n=25) of hypertensive patients receiving RAS inhibitor therapy, cilnidipine treatment for 6 months resulted in a significantly lower urine albumin-to-creatinine ratio compared to amlodipine [1]. The cilnidipine group also exhibited a higher ratio of plasma angiotensin-(1-7) to angiotensin II, indicating favorable RAS modulation not observed with amlodipine [1]. Amlodipine increased plasma angiotensin I and angiotensin II levels (p<0.05), whereas cilnidipine did not [1].

Hypertension Diabetic Nephropathy Renoprotection

Significantly Lower Pedal Edema Incidence vs. Amlodipine: Safety Differentiation from 496-Patient Clinical Study

In a non-randomized clinical trial of 455 hypertensive patients completing 6-month follow-up, the incidence of pedal edema—a major cause of CCB discontinuation—was markedly lower with cilnidipine compared to amlodipine [1]. Both agents achieved effective blood pressure reduction, though amlodipine produced a greater mean systolic BP reduction (19.9% vs. 15.6%, p<0.001) at the cost of higher adverse effects [1].

Hypertension Adverse Drug Reaction Tolerability

Sympatholytic Activity: N-Type Channel Blockade Efficacy Quantified vs. Amlodipine, Nifedipine, and Mibefradil

In the pithed rat model evaluating chronotropic responses to electrical stimulation of cardio-accelerator nerves, cilnidipine demonstrated significant sympatholytic efficacy [1]. The rank order of sympatholytic efficacy (percent attenuation of stimulation-induced chronotropic response) was: ω-conotoxin GVIA (84.8%) > mibefradil (75.1%) > cilnidipine (43.0%) > amlodipine (34.8%). Nifedipine showed no sympatholytic activity [1].

Sympathetic Nervous System Calcium Channel Pharmacology Cardiovascular

Strongest N-Type Channel Affinity Among Dihydropyridines: IC50 Selectivity Profile

Using whole-cell patch-clamp technique, the IC50 values of dihydropyridines for L-type cardiac Ca²⁺ channels (ICa,L) ranged from 0.01-10 μM, and for N-type sympathetic Ca²⁺ channels (ICa,N) ranged from 3-30 μM [1]. Cilnidipine demonstrated the strongest affinity for ICa,N among all dihydropyridines tested [1]. In rat dorsal root ganglion neurons, cilnidipine inhibited L-type current with IC50=100 nM and N-type current with IC50=200 nM, while nicardipine (1 μM) barely inhibited N-type current at concentrations that completely blocked L-type current [2].

Calcium Channel Electrophysiology Drug Selectivity

Attenuation of Cardiac Sympathetic Activity vs. Amlodipine: Evidence from Hypertensive Patients

A comparative study in hypertensive patients evaluated the effects of antihypertensive monotherapy on cardiac autonomic nervous activity [1]. Antihypertensive monotherapy with cilnidipine (L/N-type CCB) attenuated cardiac sympathetic nervous activity and augmented cardiac parasympathetic activity compared with amlodipine (L-type CCB) monotherapy [1].

Autonomic Nervous System Hypertension Cardiovascular

Reduced Heart Rate Following Treatment vs. Amlodipine in Hypertensive Patients with Proteinuria

In a prospective randomized open-label study of 60 hypertensive subjects with proteinuria, amlodipine treatment resulted in a significantly higher heart rate compared to baseline, whereas cilnidipine treatment produced a significantly lower heart rate relative to baseline [1]. This divergence reflects cilnidipine's N-type channel-mediated suppression of reflex sympathetic activation, a property absent in amlodipine [1].

Hypertension Heart Rate Proteinuria

Cilnidipine Optimal Research and Procurement Application Scenarios Based on Quantitative Evidence


Hypertension Research Requiring Renoprotection in Diabetic or Proteinuric Populations

Cilnidipine is indicated for hypertension studies where concomitant reduction in proteinuria is a primary or secondary endpoint, particularly in diabetic populations. Evidence from a 6-month RCT demonstrates significantly lower urine albumin-to-creatinine ratio with cilnidipine versus amlodipine in hypertensive patients on RAS inhibitor therapy, with favorable modulation of the Ang-(1-7)/Ang II ratio not observed with amlodipine [1]. Procurement of cilnidipine rather than generic L-type CCBs is scientifically justified for studies targeting renal end-organ protection.

Studies Prioritizing Tolerability and Pedal Edema Avoidance in Hypertensive Cohorts

Cilnidipine should be preferentially procured for hypertension studies where pedal edema is a known tolerability concern or where study retention is critical. A 455-patient clinical study demonstrated pedal edema incidence of 4.8% with cilnidipine versus 11% with amlodipine (p=0.016), representing a 56% relative risk reduction [1]. This differentiation is particularly relevant for studies involving patients with pre-existing edema risk factors.

Cardiovascular Research Targeting Sympathetic Nervous System Modulation

Cilnidipine is the procurement choice for cardiovascular studies requiring attenuation of sympathetic nervous system activity without reflex tachycardia. Pithed rat model data demonstrates 43.0% sympatholytic efficacy for cilnidipine versus 34.8% for amlodipine and 0% for nifedipine [1]. Clinical studies confirm that cilnidipine attenuates cardiac sympathetic nervous activity while augmenting parasympathetic activity compared with amlodipine [2]. In hypertensive subjects with proteinuria, cilnidipine reduces heart rate from baseline while amlodipine increases it .

Electrophysiology and Ion Channel Pharmacology Studies Requiring Dual L/N-Type Blockade

Cilnidipine is the essential procurement choice for electrophysiology studies investigating combined L-type and N-type calcium channel pharmacology. Patch-clamp data confirm cilnidipine inhibits L-type current with IC50=100 nM and N-type current with IC50=200 nM, exhibiting the strongest N-type affinity among tested dihydropyridines [1][2]. In contrast, nicardipine at 1 μM (1000 nM) barely inhibits N-type current despite complete L-type blockade [2]. No other commercially available DHP provides this dual inhibition profile at comparable concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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